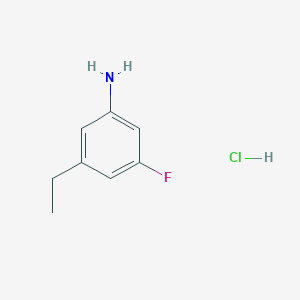

3-Ethyl-5-fluoroaniline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11ClFN |

|---|---|

Molecular Weight |

175.63 g/mol |

IUPAC Name |

3-ethyl-5-fluoroaniline;hydrochloride |

InChI |

InChI=1S/C8H10FN.ClH/c1-2-6-3-7(9)5-8(10)4-6;/h3-5H,2,10H2,1H3;1H |

InChI Key |

JANWACDNQREIEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)F)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 5 Fluoroaniline Hydrochloride

Direct Synthesis Approaches

Direct synthesis routes to 3-Ethyl-5-fluoroaniline hydrochloride predominantly focus on the late-stage introduction or modification of the amine functional group on a benzene (B151609) ring already possessing the ethyl and fluoro substituents.

Catalytic Hydrogenation of Nitro Precursors

A prevalent and efficient method for the synthesis of anilines is the reduction of the corresponding nitroarenes. In this context, the catalytic hydrogenation of 1-ethyl-3-fluoro-5-nitrobenzene serves as a direct pathway to 3-ethyl-5-fluoroaniline. This transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using molecular hydrogen in the presence of a metal catalyst.

Commonly employed catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars. google.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) until the starting nitro compound is fully consumed. Upon completion, the catalyst is removed by filtration, and the resulting aniline (B41778) can be isolated. To obtain the hydrochloride salt, the crude aniline is treated with hydrochloric acid.

Table 1: Representative Catalysts for Nitroarene Hydrogenation

| Catalyst | Typical Solvent | Pressure | Temperature |

|---|---|---|---|

| 5% Pd/C | Ethanol | 1-10 bar | Room Temperature - 50°C |

| Raney Nickel | Methanol | 10-50 bar | 25°C - 80°C |

Reductive Amination Protocols

Reductive amination offers an alternative route to primary amines from carbonyl compounds. organic-chemistry.org For the synthesis of 3-ethyl-5-fluoroaniline, this would involve the reaction of a suitable carbonyl precursor, such as 3-ethyl-5-fluorobenzaldehyde, with an ammonia (B1221849) source, followed by the in-situ reduction of the resulting imine intermediate. d-nb.inforesearchgate.net

The reaction is typically a one-pot process where the aldehyde is mixed with an ammonia source, such as aqueous ammonia or ammonium (B1175870) acetate, and a reducing agent. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are selective for the iminium ion over the starting carbonyl compound. organic-chemistry.org More recently, catalytic reductive amination using molecular hydrogen and a heterogeneous catalyst, such as iron-based catalysts, has been developed as a more environmentally friendly alternative. d-nb.info The reaction conditions are generally mild, and the process tolerates a wide range of functional groups. organic-chemistry.org

Table 2: Common Reagents for Reductive Amination

| Carbonyl Precursor | Ammonia Source | Reducing Agent | Typical Solvent |

|---|---|---|---|

| 3-ethyl-5-fluorobenzaldehyde | Aqueous Ammonia | H₂/Fe catalyst | Water/Alcohol |

Optimization of Reaction Parameters and Yields

The efficiency and yield of both catalytic hydrogenation and reductive amination are highly dependent on the reaction parameters. For catalytic hydrogenation, factors such as catalyst type and loading, hydrogen pressure, temperature, and solvent choice are critical. For instance, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction times. google.com The choice of solvent can also influence the reaction rate and selectivity.

In reductive amination, the pH of the reaction medium is a crucial parameter, as the formation of the imine intermediate is typically favored under mildly acidic conditions. researchgate.net The choice of the reducing agent and the stoichiometry of the reactants also play a significant role in optimizing the yield and minimizing side reactions, such as over-alkylation or reduction of the starting carbonyl compound. organic-chemistry.org For instance, using a large excess of the ammonia source can help to drive the equilibrium towards the formation of the primary amine. d-nb.info

Precursor Chemistry and Intermediate Transformations

The successful synthesis of this compound relies on the availability of appropriately substituted benzene precursors. The synthesis of these precursors involves the strategic introduction of the ethyl, fluoro, and a functional group that can be converted to the amine.

Synthesis of Fluorinated and Alkylated Benzene Derivatives

The key precursor for the catalytic hydrogenation route is 1-ethyl-3-fluoro-5-nitrobenzene. The synthesis of this intermediate can be envisioned through a multi-step sequence starting from a simpler benzene derivative. A plausible approach involves the nitration of 1-ethyl-3-fluorobenzene. Aromatic nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the ethyl group (ortho-, para-directing) and the fluoro group (ortho-, para-directing) would need to be carefully considered to achieve the desired 1,3,5-substitution pattern.

Alternatively, the synthesis can commence from a precursor like 3-fluoroacetophenone. This could be nitrated to introduce the nitro group, followed by reduction of the acetyl group to an ethyl group. The reduction of the acetyl group can be achieved via methods such as the Wolff-Kishner or Clemmensen reduction.

Another strategy for introducing the fluorine atom is through nucleophilic aromatic substitution. For example, a dinitro- or nitro-halo-substituted benzene derivative could be treated with a fluoride (B91410) source, such as potassium fluoride, to replace a nitro or halo group with fluorine. epa.gov

Introduction of Amine Functionality

Besides the reduction of a nitro group, the amine functionality can be introduced directly onto the aromatic ring through modern cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. synthesisspotlight.com

This methodology could be applied to a precursor such as 1-bromo-3-ethyl-5-fluorobenzene. The reaction would involve coupling this aryl bromide with an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand. While the direct use of ammonia can be challenging, various ammonia surrogates have been developed for this purpose. researchgate.net These include benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, which react to form an intermediate that can be subsequently hydrolyzed to yield the primary aniline. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-ethyl-3-fluoro-5-nitrobenzene |

| 3-ethyl-5-fluoroaniline |

| 3-ethyl-5-fluorobenzaldehyde |

| 1-ethyl-3-fluorobenzene |

| 3-fluoroacetophenone |

| 1-bromo-3-ethyl-5-fluorobenzene |

| benzophenone imine |

Green Chemistry Principles and Sustainable Synthetic Routes

In the pursuit of more environmentally benign chemical manufacturing, the principles of green chemistry are increasingly being integrated into the synthesis of aromatic amines, including functionalized anilines analogous to 3-Ethyl-5-fluoroaniline. These principles focus on minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances. Sustainable synthetic routes for aniline derivatives often prioritize high atom economy, the use of renewable feedstocks, and the implementation of safer chemical pathways. This involves exploring alternatives to traditional methods that may rely on harsh reagents, high temperatures and pressures, or toxic metal catalysts. nih.govresearchgate.net A significant focus within green synthesis is the reduction or elimination of volatile organic compounds (VOCs) as solvents, which are a major contributor to industrial waste. researchgate.net

The elimination of organic solvents is a cornerstone of green chemistry, leading to the development of solvent-free reaction conditions. researchgate.net These techniques not only reduce environmental impact but can also offer benefits such as shorter reaction times, higher yields, and simplified purification processes. nih.govnih.gov Microwave irradiation has emerged as a powerful tool for achieving solvent-free synthesis of aniline derivatives. organic-chemistry.org

One notable approach involves the microwave-assisted nucleophilic aromatic substitution on activated aryl halides using an aqueous solution of ammonium hydroxide, which completely removes the need for organic solvents and transition metal catalysts. tandfonline.com This method has proven effective for producing various anilines and could be conceptually applied to precursors of 3-Ethyl-5-fluoroaniline. Another solvent-free method is the solid-state reaction between anilines and other reagents, followed by brief microwave irradiation. organic-chemistry.org For instance, the synthesis of 2-arylindoles from anilines and phenacyl bromides can be performed in a solid state, avoiding organic solvents entirely. organic-chemistry.org

Deep eutectic solvents (DES) represent another green alternative, acting as both a catalyst and a solvent system. nih.gov They are biodegradable, have low toxicity, and can be recycled. Protocols for the N-formylation and N-acetylation of anilines have been successfully developed using a choline (B1196258) chloride/zinc chloride DES, demonstrating a mild and efficient process without the need for traditional volatile solvents. nih.gov

The table below summarizes various solvent-free techniques applicable to the synthesis of aniline-related compounds.

| Technique | Reactants Example | Conditions | Key Advantages |

| Microwave-Assisted Synthesis | Activated Aryl Halides + Aqueous NH4OH | No catalyst, short duration | Eliminates organic solvents and metal catalysts, high yield. tandfonline.com |

| Solid-State Reaction | Anilines + Phenacyl Bromides | Sodium bicarbonate, microwave irradiation (45-60s) | Environmentally friendly, avoids toxic catalysts, rapid. organic-chemistry.org |

| Deep Eutectic Solvent (DES) | Aniline derivatives + Formamide | [ChCl][ZnCl2]2, 80°C | Reusable solvent/catalyst, mild conditions, high yield. nih.gov |

| Catalyst- and Solvent-Free | 2-chloronicotinic acid + Aniline derivatives | Heating at 120°C | Operationally simple, short reaction times, excellent yields. nih.gov |

These examples highlight a clear trend towards minimizing solvent use, which would be a primary consideration in developing a sustainable synthetic route for this compound.

In industrial processes where solvents are unavoidable, implementing robust recovery and minimization strategies is critical for both economic viability and environmental responsibility. alaquainc.com Solvents can constitute a significant portion of the waste stream in fine chemical and pharmaceutical manufacturing. researchgate.net Therefore, efficient recovery for reuse is a key principle of green process design. baronblakeslee.net

Commonly employed solvent recovery technologies include:

Distillation: This is the most widely used method, separating solvents from contaminants based on differences in boiling points. baronblakeslee.netgwsionline.com The used solvent mixture is heated to vaporization, and the resulting vapor is condensed back into a pure liquid form. alaquainc.com For compounds with high boiling points or thermal sensitivity, vacuum distillation is often preferred as it allows separation at lower temperatures. venwiz.com

Adsorption: This method uses adsorbent materials like activated carbon or molecular sieves to trap contaminants, allowing the purified solvent to pass through. gwsionline.com It is particularly effective for removing specific impurities to improve the quality of the recovered solvent. gwsionline.com

Membrane Separation: Techniques like pervaporation and organic solvent nanofiltration (OSN) use semi-permeable membranes to separate solvents from impurities. alaquainc.comresearchgate.net These methods are often more energy-efficient than distillation, especially for separating azeotropic mixtures or heat-sensitive materials. alaquainc.com

The choice of recovery method depends on the specific solvent, the nature of the contaminants, and the required purity of the recovered solvent. In the context of synthesizing a hydrochloride salt like this compound, where a solvent might be used for the final precipitation or purification step, a closed-loop system could be designed to capture, purify, and reuse the solvent, significantly reducing waste and raw material costs. baronblakeslee.net

Industrial Process Development Considerations for Analogous Compounds

The scale-up of a synthesis for an aniline derivative from the laboratory to industrial production involves numerous critical considerations beyond simple yield optimization. utwente.nl For compounds analogous to 3-Ethyl-5-fluoroaniline, the process must be robust, safe, cost-effective, and environmentally compliant.

Choice of Synthetic Route: The most common industrial route for producing simple anilines is the catalytic hydrogenation of the corresponding nitroarenes. researchgate.net This method is often preferred for its high atom economy. However, for highly functionalized or thermally unstable nitroaromatics, liquid-phase hydrogenation is favored over gas-phase processes. researchgate.net An alternative route is the amination of aryl halides, which would be relevant for a fluoro-substituted compound. The choice between these routes depends on raw material cost, catalyst availability and cost, reaction conditions (temperature and pressure), and the chemoselectivity required to preserve functional groups like halogens. utwente.nlresearchgate.net

Catalyst Selection and Optimization: In catalytic hydrogenation, precious metal catalysts (e.g., palladium, platinum) are often used. researchgate.net A key industrial consideration is the catalyst's activity, selectivity, and lifespan. Minimizing catalyst loading and developing efficient recycling protocols are crucial for economic feasibility. For amination reactions, copper-catalyzed systems are frequently employed, though research into more sustainable, metal-free alternatives is ongoing. researchgate.net Biocatalytic methods using enzymes like nitroreductases are also emerging as a green alternative, operating at ambient temperature and pressure in aqueous media and avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. nih.gov

Process Design and Safety: The design of an industrial process involves detailed engineering of reactors, separation units, and purification systems. utwente.nl For reactions involving hazardous materials like high-pressure hydrogen or toxic intermediates, safety is paramount. The process must be designed to control exotherms, manage potential side reactions, and handle waste streams effectively. For halogenated compounds, the potential for dehalogenation as a side reaction must be carefully managed to ensure product purity. researchgate.net

The development of an industrial process for this compound would require a multi-faceted approach, balancing chemical efficiency with safety, economic constraints, and environmental sustainability.

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 5 Fluoroaniline Hydrochloride

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The reactivity and regioselectivity of these reactions on the 3-Ethyl-5-fluoroaniline ring are controlled by the directing effects of the existing substituents. ucalgary.catotal-synthesis.com

Regioselectivity and Electronic Effects of Substituents

The position of electrophilic attack on the 3-Ethyl-5-fluoroaniline ring is determined by the cumulative electronic effects of the amino, ethyl, and fluoro groups. The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). libretexts.orgwikipedia.org This effect significantly increases the electron density at the carbons ortho (C2, C6) and para (C4) to the amino group, making them highly susceptible to electrophilic attack. libretexts.org

The ethyl group (-CH₂CH₃) is a weak activating group that donates electron density through an inductive effect (+I) and hyperconjugation, also directing incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the fluoro group (-F) exhibits a dual nature; it is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring. However, it also possesses a +M effect by donating lone-pair electrons, which directs substitution to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com

In polysubstituted benzenes like 3-Ethyl-5-fluoroaniline, the most powerful activating group generally controls the regioselectivity. ucalgary.ca Therefore, the amino group is the dominant directing group. The positions ortho and para to the amino group are C2, C4, and C6.

C2: ortho to -NH₂ and ortho to -F.

C4: para to -NH₂ and ortho to -Et.

C6: ortho to -NH₂ and meta to both -Et and -F.

Considering these influences, electrophilic attack is most favored at the C2, C4, and C6 positions. The C4 position, being para to the strongly activating amino group and sterically unhindered, is a particularly likely site for substitution. The C2 and C6 positions are also activated, though steric hindrance from the adjacent ethyl group might slightly disfavor attack at C2 compared to C6. In the hydrochloride salt form, the amino group is protonated to anilinium (-NH₃⁺), which becomes a strong deactivating and meta-directing group. This would fundamentally alter the reactivity, directing electrophiles to the C5 position, which is already substituted, and the C1 position.

| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (+M/-M) | Overall Effect | Directing Influence |

|---|---|---|---|---|---|

| Amino (-NH₂) | C1 | -I (weak) | +M (strong) | Strongly Activating | Ortho, Para |

| Ethyl (-CH₂CH₃) | C3 | +I (weak) | None (Hyperconjugation) | Weakly Activating | Ortho, Para |

| Fluoro (-F) | C5 | -I (strong) | +M (weak) | Weakly Deactivating | Ortho, Para |

Influence of the Ethyl and Fluoro Groups on Reactivity

The ethyl group, being weakly activating, further enhances the ring's nucleophilicity and reactivity towards electrophiles. libretexts.org In contrast, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, which counteracts the activating effects of the amino and ethyl groups. masterorganicchemistry.com This deactivating influence makes 3-Ethyl-5-fluoroaniline less reactive than a corresponding aniline that lacks the fluorine substituent. The net result is a moderated, yet still highly reactive, aromatic system where the activating character of the amino group remains dominant but is tempered by the deactivating fluoro group.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org

In 3-Ethyl-5-fluoroaniline, the aromatic ring is rendered electron-rich by the electron-donating amino and ethyl groups. These substituents increase the electron density of the ring, making it inherently unreactive toward nucleophilic attack. libretexts.org Consequently, the displacement of the fluoro group, which can act as a leaving group in SNAr reactions, is electronically disfavored under standard conditions. masterorganicchemistry.com For SNAr to proceed, the aromatic ring must be electron-deficient. While protonation of the amine to the anilinium ion (-NH₃⁺) in the hydrochloride salt does create a powerful electron-withdrawing group, the lack of additional activating groups (like a nitro group) ortho or para to the fluorine atom means that SNAr reactions are not a characteristic feature of this compound's reactivity profile.

Coupling Reactions and Functionalization

Coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aniline derivatives are versatile substrates in this context.

Palladium-Catalyzed Carbon-Carbon Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are cornerstone methods in modern organic synthesis. libretexts.org While the direct coupling of a C-F bond is challenging due to its high bond strength, it is possible under specific catalytic conditions, often involving chromium complexes or specialized ligands. mdpi.comrsc.org More commonly, fluoroanilines are synthesized via Pd-catalyzed amination of aryl halides or participate in coupling reactions through other functional groups. nih.govnih.gov

For 3-Ethyl-5-fluoroaniline hydrochloride, its primary utility in this area is as a building block. The aniline moiety can be transformed into a more reactive functional group suitable for cross-coupling. For instance, the amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to install a halide (Cl, Br, I) that is readily used in subsequent Pd-catalyzed C-C bond formation. libretexts.org

| Reaction Name | Coupling Partners | General Product | Notes on Applicability |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Biaryl/Styrene | Requires conversion of -NH₂ to a halide (e.g., -I, -Br) or triflate first. |

| Stille Coupling | Organostannane | Biaryl/Alkene | Similar to Suzuki, requires a suitable leaving group in place of the amine. |

| Buchwald-Hartwig Amination | Amine | Diaryl Amine | The aniline could act as the amine partner coupling with an aryl halide. |

| Hiyama Coupling | Organosilane | Biaryl/Alkene | Requires activation of the C-Si bond, typically with fluoride (B91410). |

Diazo Coupling Reactions

A characteristic reaction of primary aromatic amines like 3-Ethyl-5-fluoroaniline is diazotization followed by azo coupling. slideshare.net In the first step, the aniline hydrochloride is treated with a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) and additional acid to generate nitrous acid in situ. This converts the primary amino group into a diazonium salt (-N₂⁺). icrc.ac.iracs.org

The resulting 3-ethyl-5-fluorobenzenediazonium ion is a weak electrophile. In the second step, known as diazo coupling, this electrophile reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (the coupling component). chemguide.co.uk The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated ring of the coupling partner, typically at the para position, to form an azo compound (R-N=N-R'). These products are often intensely colored and form the basis of many synthetic dyes. chemguide.co.uk The pH of the reaction medium is critical; coupling with phenols is typically performed under mildly alkaline conditions, while coupling with amines is carried out in weakly acidic solutions.

C-H Functionalization Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds in aniline derivatives represents a powerful and atom-economical strategy for molecular derivatization, bypassing traditional multi-step synthesis involving pre-functionalized substrates. nih.gov Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), has been pivotal in advancing these methodologies. nih.govnih.gov For substrates like 3-ethyl-5-fluoroaniline, the electronic properties of the ethyl and fluoro substituents, along with the coordinating ability of the amino group, are critical in determining the regioselectivity and efficiency of C-H functionalization.

Palladium-catalyzed C-H functionalization is a versatile tool for forming C-C, C-N, C-O, and C-halogen bonds. nih.gov In the context of anilines, the amino group can act as a directing group, often favoring ortho-functionalization through the formation of a cyclometalated intermediate. nih.govnih.gov However, achieving selectivity can be challenging with unprotected primary anilines due to potential N-arylation side reactions. nih.govacs.org Recent developments have shown that specific ligands, such as [2,2′-bipyridin]-6(1H)-one, can facilitate the direct ortho-arylation of unprotected anilines by favoring the C-H cleavage step over N-arylation. nih.gov The reaction proceeds via an anionic intermediate where the NH moiety is deprotonated, guiding the regioselectivity. nih.gov Various directing groups, such as pyridinyl or pyrimidinyl moieties, can be temporarily installed on the aniline nitrogen to ensure high regioselectivity for C-H activation at the ortho position. researchgate.net

Rhodium catalysis offers complementary reactivity for C-H functionalization. nih.govrsc.org Rh(III) catalysts, in particular, are effective for the oxidative coupling of arenes with alkenes and alkynes. nih.gov The mechanism typically involves an electrophilic deprotonation pathway to generate an aryl-Rh intermediate, which then undergoes insertion of the coupling partner. nih.gov For aniline derivatives, chelation-assisted Rh(III)-catalyzed C-H amidation using dioxazolones as the amidating agent has been reported, yielding valuable 1,2-diaminobenzene derivatives. researchgate.net Microwave-assisted rhodium-catalyzed C-H activation and cyclization with alkynes is another efficient method for creating complex heterocyclic structures. globethesis.com

The table below summarizes key methodologies applicable to the C-H functionalization of aniline scaffolds.

| Catalyst System | Reaction Type | Key Features | Potential Application for 3-Ethyl-5-fluoroaniline |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Ortho-Arylation | Directs functionalization to the C-H bond ortho to the amino group. nih.gov Requires specific ligands for unprotected anilines to prevent N-arylation. nih.govacs.org | Functionalization at the C2 or C6 position. |

| [RhCp*Cl₂]₂ | C-H Amidation/Alkylation | Chelation-assisted by a directing group on the nitrogen. researchgate.net Can couple with various partners like dioxazolones or diazo compounds. researchgate.net | Introduction of amine or alkyl groups at the C2 or C6 position after N-derivatization. |

| Ni(II) Catalysts | C-H Thiolation/Selenylation | Ligand-free conditions possible. researchgate.net Removable directing groups are often employed. researchgate.net | Introduction of sulfur or selenium moieties ortho to the amino group. |

| Ru(II) / MPAA Ligands | Meta-Functionalization | Utilizes mono-protected amino acid (MPAA) ligands to direct functionalization to the meta position. researchgate.net | Functionalization at the C4 position, although the existing ethyl group might offer steric hindrance. |

Cyclization and Heterocycle Formation Involving Related Aniline Structures

Aniline derivatives, including fluorinated structures, are fundamental building blocks for the synthesis of a vast array of nitrogen-containing heterocycles, which are core components of many pharmaceuticals and functional materials. ekb.egresearchgate.net Cyclization reactions involving anilines often leverage the nucleophilicity of the amino group or a nearby C-H bond to construct new rings.

One of the most common applications is the synthesis of indoles. Palladium-catalyzed intramolecular cyclization of o-alkynylanilines is a robust method for forming the indole (B1671886) core. mdpi.com The mechanism can involve the formation of a palladium intermediate via nucleophilic attack of the nitrogen on the activated alkyne. mdpi.com Similarly, quinolines can be synthesized through electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I₂, or PhSeBr, which affords 3-functionalized quinolines. nih.govresearchgate.net The Povarov reaction, a [4+2] cycloaddition of N-aryl imines (formed from anilines) with electron-rich alkenes or alkynes, is another powerful tool for accessing quinoline (B57606) scaffolds. nih.gov

The presence of a fluorine atom, as in 3-ethyl-5-fluoroaniline, can significantly influence the reactivity and properties of the resulting heterocycles. le.ac.uke-bookshelf.de Fluorine's high electronegativity can impact the electronic distribution in the aniline ring and the stability of reaction intermediates. ekb.eg For instance, fluorinated heterocycles are of great interest in medicinal chemistry as the C-F bond can enhance metabolic stability and binding affinity. researchgate.netle.ac.uk Synthesis strategies for fluorinated heterocycles often involve the cyclization of pre-fluorinated precursors. organic-chemistry.org Examples include the intramolecular cyclization of fluorovinamides to produce 3-amino-5-fluoroalkylfurans and the use of fluoroiodane reagents in the fluorocyclization of unsaturated substrates. le.ac.ukorganic-chemistry.org

The following table outlines several cyclization strategies used with aniline derivatives to form key heterocyclic systems.

| Heterocycle | Reaction Type | Reactants/Reagents | Reference Finding |

|---|---|---|---|

| Indoles | Palladium-Catalyzed Annulation | o-Alkynylanilines | A versatile method where the reaction pathway involves a key palladium intermediate formed by the intramolecular attack of the amine. mdpi.com |

| Quinolines | Electrophilic Cyclization | N-(2-Alkynyl)anilines, Electrophiles (ICl, Br₂, PhSeBr) | A 6-endo-dig cyclization that proceeds under mild conditions to yield 3-substituted quinolines. nih.gov |

| Quinolines | Povarov Reaction | Anilines, Aldehydes, Alkenes/Alkynes | A Lewis acid-catalyzed [4+2] cycloaddition for constructing the quinoline core. nih.gov |

| Benzothiazoles | Oxidative C-H Functionalization | Mercaptophenyl-substituted triazoles | An intramolecular ring closure involving the formation of a disulfide intermediate followed by C-H functionalization. mdpi.com |

| Fluorinated Heterocycles | Fluorocyclization | Unsaturated Oximes or Hydrazones, Fluoroiodane | A method for synthesizing novel fluorinated dihydro-oxazines or tetrahydropyridazines under mild conditions. le.ac.uk |

Mechanistic Studies of Transformation Pathways

Understanding the reaction mechanisms of aniline transformations is crucial for optimizing reaction conditions and designing novel synthetic routes. mdpi.com Mechanistic studies often focus on identifying key intermediates and evaluating the kinetic and thermodynamic parameters that govern the reaction pathway. mdpi.comdeakin.edu.au

The transformation of aniline derivatives often proceeds through a series of reactive intermediates. researchgate.net In transition metal-catalyzed reactions, organometallic species are central to the catalytic cycle. For instance, in palladium-catalyzed C-H activation, a cyclometalated palladium complex, or palladacycle, is a frequently proposed key intermediate formed by the coordination of the aniline's amino group to the metal center followed by C-H cleavage. nih.gov

In electrochemical oxidation of anilines, the reaction can proceed through an iminium intermediate. mdpi.comdeakin.edu.auresearchgate.net This species is formed by the oxidation of the amine, making the alpha-carbon electrophilic and susceptible to nucleophilic attack, for example, by water to form a carbinolamine. mdpi.com Radical intermediates, such as arylselenyl radicals, have been implicated in cascade cyclizations of N-(2-alkynyl)anilines to form 3-selenylquinolines. researchgate.net

In enzymatic transformations, such as lipase-mediated amidation, an enaminone intermediate has been identified. mdpi.com This intermediate is formed from the reaction of aniline with a 1,3-diketone, which is then oxidized and rearranged to form the final amide product. mdpi.com

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, feasibility, and energy profiles. researchgate.netkau.edu.sa For the oxidative coupling of aniline with promethazine, kinetic analysis showed the reaction followed a first-order model. researchgate.net Thermodynamic analysis revealed positive values for Gibbs free energy (ΔG) and enthalpy of activation (ΔH), indicating a non-spontaneous and endothermic process. researchgate.net

In a study of the nitrosation of aniline derivatives, a kinetic model was developed that linked the reaction rate to thermodynamic parameters such as substrate basicity. acs.org The intrinsic energy barrier for the reaction was estimated to be 15 kJ mol⁻¹. acs.org The study of substituent effects is also a powerful tool in mechanistic investigations. For the oxidation of meta-substituted anilines, a negative Hammett ρ value indicated the formation of a positively charged reactive intermediate in the rate-determining step. orientjchem.org

Thermodynamic parameters are also critical in understanding adsorption processes, which are relevant for catalyst-substrate interactions. For the adsorption of aniline onto carbon nanotubes, the process was found to be spontaneous and exothermic, as indicated by negative ΔG° and ΔH° values. kau.edu.sa

The table below presents thermodynamic data for representative aniline reactions, illustrating the energy changes associated with these transformations.

| Reaction Type | Parameter | Value | Interpretation |

|---|---|---|---|

| Oxidative Coupling of Aniline researchgate.net | ΔH* (Enthalpy of Activation) | +6.826 kJ/mol | Endothermic activation process. |

| ΔS* (Entropy of Activation) | -0.2447 kJ/mol·K | Formation of a more ordered activated complex. | |

| ΔG* (Gibbs Free Energy of Activation) | +79.7797 kJ/mol | Non-spontaneous activation process. | |

| Adsorption of Aniline on MWCNTs kau.edu.sa | ΔH° (Enthalpy of Adsorption) | -10.1 kJ/mol | Exothermic process. |

| ΔS° (Entropy of Adsorption) | +33.4 J/mol·K | Increased randomness at the solid-liquid interface. | |

| ΔG° (Gibbs Free Energy of Adsorption) | -20.1 kJ/mol (at 298 K) | Spontaneous adsorption process. |

Advanced Spectroscopic Characterization of 3 Ethyl 5 Fluoroaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Ethyl-5-fluoroaniline hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a full assignment of its proton and carbon frameworks and direct observation of the fluorine substituent.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The protonation of the amino group to form the anilinium hydrochloride results in a significant deshielding effect on the aromatic protons due to the electron-withdrawing nature of the -NH₃⁺ group. The spectrum is characterized by distinct signals for the aromatic protons, the ethyl group protons, and the ammonium (B1175870) protons.

The three aromatic protons are chemically non-equivalent and appear as complex multiplets in the downfield region, typically between 7.0 and 7.5 ppm. Their chemical shifts and multiplicities are governed by spin-spin coupling to each other (ortho- and meta-coupling) and coupling to the fluorine atom. The proton at the C2 position is expected to show a triplet of doublets due to one ortho-coupling with the H6 proton and meta-couplings to the H4 proton and the fluorine atom. The H4 proton will likely appear as a doublet of doublets of doublets, influenced by meta-couplings to H2 and H6, and a larger ortho-coupling to the fluorine atom. The H6 proton signal is anticipated to be a triplet of doublets.

The ethyl group protons give rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to vicinal coupling. The methylene quartet is expected around 2.7 ppm, while the methyl triplet appears further upfield, around 1.2 ppm. The ammonium protons (-NH₃⁺) typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration, but is expected in the downfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for a 400 MHz spectrometer in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₃⁺ | ~9.5-10.5 | br s (broad singlet) | - |

| Ar-H2 | ~7.35 | td (triplet of doublets) | ³JH2-F ≈ 8.0, ⁴JH2-H6 ≈ 2.5, ⁴JH2-H4 ≈ 2.5 |

| Ar-H4 | ~7.20 | ddd (doublet of doublets of doublets) | ³JH4-F ≈ 9.5, ⁴JH4-H2 ≈ 2.5, ⁴JH4-H6 ≈ 2.5 |

| Ar-H6 | ~7.28 | t (triplet) | ⁴JH6-F ≈ 2.5, ⁴JH6-H2 ≈ 2.5, ⁴JH6-H4 ≈ 2.5 |

| -CH₂-CH₃ | ~2.70 | q (quartet) | ³JCH₂-CH₃ ≈ 7.6 |

| -CH₂-CH₃ | ~1.25 | t (triplet) | ³JCH₂-CH₃ ≈ 7.6 |

¹³C NMR Spectral Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound will display eight distinct signals corresponding to the eight carbon atoms. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

The carbon atom bonded to the fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 240-250 Hz, and its signal will appear as a doublet. The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JC-F), and the C3 carbon will show a three-bond coupling (³JC-F). The carbon attached to the ammonium group (C1) is expected to be significantly deshielded. The carbons of the ethyl group will appear in the upfield region of the spectrum. chemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for a 100 MHz spectrometer in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C1 (-NH₃⁺) | ~140.0 | d | ⁴JC1-F ≈ 3.0 |

| C2 | ~115.0 | d | ³JC2-F ≈ 9.0 |

| C3 (-CH₂CH₃) | ~148.0 | d | ³JC3-F ≈ 8.0 |

| C4 | ~110.0 | d | ²JC4-F ≈ 22.0 |

| C5 (-F) | ~162.5 | d | ¹JC5-F ≈ 245.0 |

| C6 | ~105.0 | d | ²JC6-F ≈ 25.0 |

| -CH₂-CH₃ | ~28.5 | s | - |

| -CH₂-CH₃ | ~14.0 | s | - |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clean spectra with a wide range of chemical shifts that are very sensitive to the electronic environment. wikipedia.orgnih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic effects of the ethyl and anilinium substituents. The signal will be split into a complex multiplet due to coupling with the nearby aromatic protons (H4, H6, and H2). The magnitude of the coupling constants (JH-F) depends on the number of bonds separating the nuclei, with ortho-coupling (³J) being the largest, followed by meta-coupling (⁴J). nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (Predicted for a 376 MHz spectrometer in DMSO-d₆, referenced to CFCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Interactions |

|---|---|---|---|

| Ar-F | ~ -110 to -115 | ddd (doublet of doublets of doublets) | ³JF-H4, ³JF-H6, ⁴JF-H2 |

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational changes or restricted bond rotations. blogspot.comnumberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in line shapes, which can provide quantitative information about the energy barriers and rates of these dynamic processes. ox.ac.uk

For this compound, VT-NMR could be employed to study the rotational dynamics of the ethyl group around the C-C bond. At low temperatures, this rotation might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. ox.ac.uk Analysis of the coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. Similarly, VT-NMR could potentially probe the dynamics of proton exchange involving the -NH₃⁺ group.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds and functional groups.

The IR and Raman spectra of this compound will exhibit characteristic bands that confirm the presence of its key structural features. The anilinium ion (-NH₃⁺) gives rise to strong, broad N-H stretching vibrations in the region of 2800-3200 cm⁻¹ and N-H bending (asymmetric and symmetric) vibrations around 1600-1500 cm⁻¹. The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ range. The ethyl group will be identifiable by its aliphatic C-H stretching bands between 2850 and 2960 cm⁻¹ and various bending vibrations at lower wavenumbers. tsijournals.comnih.gov

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (-NH₃⁺) | 3200 - 2800 (broad) | Strong | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch (ethyl) | 2960 - 2850 | Medium-Strong | Medium-Strong |

| N-H Bend (-NH₃⁺, asymmetric) | ~1610 | Strong | Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| N-H Bend (-NH₃⁺, symmetric) | ~1520 | Strong | Weak |

| C-F Stretch | 1250 - 1100 | Very Strong | Weak |

| C-N Stretch | 1300 - 1200 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org For this compound, the analysis would typically be performed on the free base, 3-ethyl-5-fluoroaniline, as the hydrochloride salt would dissociate upon volatilization and ionization in the mass spectrometer.

The molecular formula of the free base is C₈H₁₀FN. High-resolution mass spectrometry (HRMS) would be able to confirm this formula by providing a highly accurate mass measurement of the molecular ion peak [M]⁺.

In electron ionization (EI) mass spectrometry, the molecular ion would undergo fragmentation. The fragmentation pattern is predictable based on the structure. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable [M-15]⁺ ion. This would likely be the base peak in the spectrum. Further fragmentation could involve the loss of ethene (C₂H₄) or other characteristic pathways for anilines. nist.govyoutube.com

Table 5: Predicted Mass Spectrometry Fragmentation Data for 3-Ethyl-5-fluoroaniline (Free Base)

| m/z Value (Predicted) | Ion Formula | Identity/Origin |

|---|---|---|

| 139 | [C₈H₁₀FN]⁺ | Molecular Ion [M]⁺ |

| 124 | [C₇H₇FN]⁺ | [M - CH₃]⁺ (Loss of methyl radical) |

| 111 | [C₆H₆FN]⁺ | [M - C₂H₄]⁺ (Loss of ethene) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. For this compound, the analysis would be performed on its free base, 3-ethyl-5-fluoroaniline (C₈H₁₀FN). In the mass spectrometer, this molecule would be ionized, typically forming the protonated molecular ion [M+H]⁺.

HRMS analysis provides the exact mass of this ion, allowing for the calculation of its elemental formula with a high degree of confidence. The theoretical exact mass of the protonated molecule is calculated from the sum of the masses of its most abundant isotopes. This precise measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for 3-Ethyl-5-fluoroaniline

| Molecular Formula (Free Base) | Ion Species | Theoretical Exact Mass (m/z) |

|---|

Note: Data is theoretical and calculated based on the molecular formula. Experimental verification is required.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules such as aniline (B41778) salts. When this compound is introduced into the ESI source, it is expected to readily form the protonated molecular ion of the free base, [C₈H₁₀FN+H]⁺. The primary ion observed would therefore have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base plus the mass of a proton.

In positive ion mode, the expected m/z value would be approximately 140.1. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of this precursor ion. The fragmentation pattern would provide further structural confirmation. A primary fragmentation pathway for substituted anilines often involves the loss of alkyl groups. For 3-Ethyl-5-fluoroaniline, a characteristic fragmentation would be the loss of the ethyl group (a loss of 28 Da), leading to a significant fragment ion at m/z ≈ 112.

Table 2: Expected ESI-MS Spectral Data

| Ion Species | Expected m/z | Potential Fragmentation | Fragment m/z |

|---|

Note: The m/z values are based on theoretical calculations and expected fragmentation behavior. Actual experimental results may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 3-Ethyl-5-fluoroaniline exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm, which arise from π → π* transitions within the benzene (B151609) ring.

The substitution pattern on the aniline ring influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The amino (-NH₂) group acts as a strong auxochrome, causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The fluorine and ethyl groups also modulate the electronic structure, leading to a unique absorption spectrum. While specific experimental data for this compound is not publicly available, data from the analogue 4-fluoroaniline (B128567) shows characteristic absorption maxima that provide a basis for comparison. nist.gov The spectrum of 3-Ethyl-5-fluoroaniline is expected to show similar features, with slight shifts due to the different substitution pattern.

Table 3: UV-Vis Absorption Data for a Fluoroaniline (B8554772) Analogue

| Compound | λmax (nm) | Solvent | Transition Type |

|---|

Note: Data presented is for the analogue 4-fluoroaniline, obtained from the NIST WebBook. nist.gov The spectrum for 3-Ethyl-5-fluoroaniline is expected to be similar but not identical.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. This method provides stoichiometric validation of the compound's empirical formula. For a pure sample of this compound (C₈H₁₁ClFN), the experimentally determined percentages of Carbon (C), Hydrogen (H), Chlorine (Cl), Fluorine (F), and Nitrogen (N) should closely match the theoretical values calculated from the molecular formula. This confirms the sample's purity and stoichiometric integrity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 54.70% |

| Hydrogen | H | 1.008 | 11.088 | 6.31% |

| Chlorine | Cl | 35.453 | 35.453 | 20.19% |

| Fluorine | F | 18.998 | 18.998 | 10.82% |

| Nitrogen | N | 14.007 | 14.007 | 7.98% |

| Total | C₈H₁₁ClFN | | 175.634 | 100.00% |

Note: Data is based on theoretical calculations from the molecular formula C₈H₁₁ClFN.

Comparative Spectroscopic Analysis with Isomers and Analogues

The spectroscopic properties of this compound can be better understood by comparing them with structurally related molecules. Isomers and analogues provide a framework for predicting how specific structural features influence spectroscopic output. Key analogues for comparison include 3-ethylaniline (B1664132), 3-fluoroaniline, and 3-chloro-5-fluoroaniline.

In mass spectrometry, the fragmentation patterns will differ based on the substituents. For example, the mass spectrum of 3-ethylaniline is dominated by the molecular ion at m/z 121 and a fragment from the loss of a methyl radical. nist.gov The introduction of a fluorine atom in 3-Ethyl-5-fluoroaniline would increase the molecular ion mass to 139 (for the free base) and could influence fragmentation pathways.

In UV-Vis spectroscopy, the position and nature of substituents alter the λmax. The ethyl group (an alkyl group) typically causes a small bathochromic shift. The fluorine atom's effect is more complex, involving both inductive and resonance effects, but generally results in shifts relative to unsubstituted aniline. Comparing the expected spectrum of 3-Ethyl-5-fluoroaniline with known spectra of analogues like 4-fluoroaniline (λmax ~240, 290 nm) nist.gov allows for an estimation of its absorption profile.

Table 5: Comparison of 3-Ethyl-5-fluoroaniline with Structural Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|

| 3-Ethyl-5-fluoroaniline | C₈H₁₀FN | 139.17 | Target compound |

| 3-Ethylaniline | C₈H₁₁N | 121.18 | Lacks fluorine substituent nist.gov |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | Lacks ethyl substituent sigmaaldrich.com |

Computational and Theoretical Chemistry of 3 Ethyl 5 Fluoroaniline Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-Ethyl-5-fluoroaniline hydrochloride, DFT calculations are instrumental in predicting its fundamental properties.

Validation of Experimental Data through Theoretical Modeling

Theoretical modeling serves as a powerful tool to validate and interpret experimental findings. For instance, vibrational frequencies calculated using DFT can be compared with experimental data from Infrared (IR) and Raman spectroscopy. Although experimental spectroscopic data for this compound is not detailed in the search results, theoretical calculations on analogous molecules have shown that a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental values, accounting for anharmonicity and basis set limitations. This comparative approach allows for a more confident assignment of vibrational modes to specific functional groups within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

HOMO-LUMO Energy Gap and Chemical Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. For this compound, the HOMO would likely be localized on the aniline (B41778) ring and the nitrogen atom, indicating its electron-donating capability, while the LUMO would be distributed over the aromatic system, representing its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's stability; a large gap implies high stability and low reactivity. Computational studies on similar fluoroaniline (B8554772) isomers have determined HOMO-LUMO gaps to be in the range of 3.8 to 4.0 eV, which helps in characterizing their chemical behavior.

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative for a similar molecule)

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. The MESP map is plotted on the electron density surface, with different colors representing different potential values.

For this compound, the MESP analysis would likely show a region of high positive potential (typically colored blue) around the ammonium (B1175870) group (-NH3+), indicating its susceptibility to nucleophilic attack. Conversely, regions of negative potential (colored red) would be expected around the electronegative fluorine atom and the π-electron system of the benzene (B151609) ring, highlighting these as potential sites for electrophilic interaction. MESP analysis on perhalogenated anilines has shown that the most positive potential sites are often the amino group hydrogen atoms.

Natural Bond Orbital (NBO) and Mulliken Population Analysis

Natural Bond Orbital (NBO) and Mulliken population analysis are methods used to calculate the distribution of atomic charges within a molecule, providing insights into the bonding and charge transfer interactions.

NBO analysis provides a more chemically intuitive picture of bonding by localizing orbitals into lone pairs and bonds. It can quantify intramolecular charge transfer and hyperconjugative interactions. For this compound, NBO analysis would detail the charge distribution, revealing the electron-withdrawing effect of the fluorine atom and the delocalization of charge across the aromatic ring.

Mulliken population analysis is a simpler method for calculating atomic charges. While it is known to be basis-set dependent, it can still provide qualitative insights into the charge distribution. A comparison of NBO and Mulliken charges can offer a more comprehensive understanding of the electronic environment of each atom in the molecule. Studies on substituted anilines have shown that natural charge on the amino nitrogen correlates well with various physical properties.

Interactive Data Table: Calculated Atomic Charges (Illustrative for a similar molecule)

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| F | Data not available | Data not available |

| N | Data not available | Data not available |

| C(1) | Data not available | Data not available |

| C(2) | Data not available | Data not available |

| C(3) | Data not available | Data not available |

| C(4) | Data not available | Data not available |

| C(5) | Data not available | Data not available |

| C(6) | Data not available | Data not available |

Solvent Effects on Electronic and Structural Properties

The interaction between a solute and solvent molecules can significantly alter the electronic and structural properties of a compound. For a polar molecule like this compound, the surrounding solvent environment is expected to influence its geometry, electronic charge distribution, and spectroscopic behavior.

Computational chemistry provides tools to model these interactions. Typically, solvent effects are incorporated into quantum mechanical calculations using either explicit or implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method can provide a highly detailed picture of the direct interactions, such as hydrogen bonding between the anilinium ion and protic solvent molecules. However, it is computationally very expensive.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally less demanding and is effective at capturing the bulk electrostatic effects of the solvent on the solute. Studies on similar molecules, like p-nitroaniline, have successfully used these models to predict solvatochromic shifts—the change in the color of a substance when dissolved in different solvents—which arise from the differential stabilization of the ground and excited electronic states by the solvent.

For this compound, computational studies would likely investigate how solvents of varying polarity affect key structural parameters such as bond lengths and angles within the benzene ring and of the ethyl and amino groups. Furthermore, the electronic properties, including the molecular dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), would be calculated in different solvents to understand how the solvent environment modulates the molecule's reactivity and electronic transitions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. Density Functional Theory (DFT) is a widely used method for accurately calculating NMR chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is a reliable approach for this purpose. For fluorinated aromatic compounds, computational methods have proven useful in assigning ¹⁹F chemical shifts, which can be challenging to interpret from experimental data alone. While gas-phase calculations can provide sufficient accuracy, including a solvent model can lead to small improvements in the predicted chemical shifts. For this compound, theoretical calculations would predict the chemical shifts for each unique proton, carbon, and the fluorine atom, aiding in the assignment of experimental spectra.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. By calculating the vibrational spectrum of this compound, one could assign the various peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C-H stretches, C-N stretches, and aromatic ring vibrations.

A hypothetical table of predicted vibrational frequencies for the key functional groups is presented below, based on typical ranges for similar molecules.

| Functional Group | Predicted Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (Anilinium) | Stretching | 2800-3200 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Ethyl) | Stretching | 2850-2960 |

| C=C (Aromatic) | Ring Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-F | Stretching | 1000-1400 |

Theoretical Studies of Conformation and Isomerism

The presence of the ethyl group in this compound introduces conformational flexibility. The orientation of the ethyl group relative to the plane of the benzene ring can be explored through theoretical studies.

A conformational analysis would typically involve a potential energy surface scan, where the total energy of the molecule is calculated as a function of the dihedral angle defining the rotation of the ethyl group around the C-C bond connecting it to the ring. This scan would identify the low-energy conformers (stable structures) and the energy barriers to rotation between them. Such studies on fluoroaniline isomers have been performed to understand their stable geometries.

For 3-ethyl-5-fluoroaniline, the primary conformers would likely correspond to arrangements where the ethyl group is either in the plane of the ring or perpendicular to it. The relative energies of these conformers would be determined by a balance of steric interactions and electronic effects. The presence of the fluorine and amino groups, and the protonation of the latter in the hydrochloride salt, would influence the electronic structure and thus the preferred conformation.

The results of such a study could be presented in a table summarizing the relative energies of the stable conformers.

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |

| Eclipsed (Hypothetical) | 0 | (Highest energy) |

| Staggered | 60 | (Lower energy) |

| Perpendicular | 90 | (Local minimum/maximum) |

| Anti-Staggered | 180 | (Global minimum) |

*Dihedral angle defined by a C-C bond in the ring, the C-C bond to the ethyl group, and the C-C bond within the ethyl group.

These theoretical investigations, while not yet published specifically for this compound, represent the standard and powerful computational toolkit available to modern chemists for characterizing the detailed molecular properties of such compounds.

Applications of 3 Ethyl 5 Fluoroaniline Hydrochloride As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

As an intermediate, 3-Ethyl-5-fluoroaniline hydrochloride serves as a foundational component for the construction of intricate organic structures. evitachem.com The aniline (B41778) moiety is a key functional group that can undergo a wide array of chemical transformations. The fluorine and ethyl substituents on the benzene (B151609) ring influence the reactivity and regioselectivity of these reactions, allowing for precise control over the synthesis of the target molecules. evitachem.com

The amino group can be readily diazotized and subsequently replaced with various other functional groups, a cornerstone of aromatic chemistry. Furthermore, the amine can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds, a critical step in the synthesis of many biologically active compounds and functional materials. The strategic placement of the ethyl and fluoro groups can direct these reactions to specific positions on the aromatic ring and can also modulate the properties of the final product.

Table 1: Key Reactions of the Aniline Moiety

| Reaction Type | Reagents | Product Functional Group |

| Diazotization | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Aryl Halide, Aryl Cyanide |

| Schiemann Reaction | HBF₄, heat | Aryl Fluoride (B91410) |

| Buchwald-Hartwig Amination | Palladium catalyst, base | Diaryl or Alkylarylamine |

| Acylation | Acyl chloride, anhydride | Amide |

Precursor for Advanced Chemical Materials Research

In the field of materials science, fluorinated anilines are utilized as precursors for the synthesis of polymers and dyes with enhanced properties. The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical characteristics, such as thermal stability, solubility, and electronic properties. this compound can, therefore, be investigated as a monomer or a modifying agent in the creation of advanced polymers.

The presence of the fluorine atom can impart desirable qualities like increased oxidative stability and hydrophobicity to the resulting materials. These properties are highly sought after in the development of specialty polymers, coatings, and electronic materials. evitachem.com Research in this area could explore the polymerization of 3-Ethyl-5-fluoroaniline derivatives to create novel materials with tailored functionalities for applications in electronics, aerospace, and other high-performance sectors.

Use in the Synthesis of Heterocyclic Compounds for Chemical Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and drug discovery. Anilines are common starting materials for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.gov this compound can serve as a key precursor for the construction of fluorinated heterocyclic scaffolds.

For instance, it can be used in reactions like the Skraup synthesis to produce quinolines or in various cyclization reactions to form other heterocyclic systems such as benzimidazoles, quinoxalines, and phenazines. The ethyl and fluoro substituents would be incorporated into the final heterocyclic structure, potentially influencing its biological activity and pharmacokinetic properties. The synthesis of novel fluorinated heterocyclic compounds is an active area of research, as these molecules often exhibit unique biological profiles. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Anilines

| Heterocyclic System | General Synthetic Method |

| Quinolines | Skraup Synthesis, Doebner-von Miller Reaction |

| Indoles | Fischer Indole (B1671886) Synthesis |

| Benzimidazoles | Condensation with Carboxylic Acids or Aldehydes |

| Quinoxalines | Condensation with 1,2-Diketones |

Intermediate in the Preparation of Specific Chemical Reagents

Beyond its role as a precursor to complex molecules and materials, this compound can also be used to prepare specific chemical reagents for laboratory use. The reactivity of the aniline functional group allows for its conversion into a variety of other functionalities, creating tailored reagents for specific synthetic transformations. evitachem.com

For example, diazotization of 3-Ethyl-5-fluoroaniline followed by coupling reactions can yield azo dyes, which have applications as indicators and pigments. Furthermore, the modification of the amino group or the aromatic ring can lead to the synthesis of unique ligands for catalysis or specialized building blocks for further synthetic endeavors. The specific substitution pattern of this compound makes it a valuable starting material for reagents where precise electronic and steric tuning is required.

Future Research Horizons in this compound Chemistry

The strategic importance of substituted anilines as foundational scaffolds in medicinal chemistry and materials science continues to drive research into novel derivatives. nbinno.comrsc.orgresearchgate.net Among these, this compound presents a unique combination of electronic and steric properties, suggesting its potential as a valuable, yet under-explored, building block. The presence of a fluorine atom, an ethyl group, and an amine functionality invites a wide range of chemical modifications and applications. This article outlines promising future research directions focused on unlocking the full synthetic potential of this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Ethyl-5-fluoroaniline hydrochloride to improve yield and purity?

- Methodological Answer : A multi-step approach involving Friedel-Crafts alkylation, fluorination, and subsequent hydrochlorination is commonly employed. To enhance efficiency, consider adopting a "one-pot" reaction design (e.g., cyclization and oxidation steps combined) to minimize intermediate isolation, as demonstrated in articaine hydrochloride synthesis . Catalyst screening (e.g., Lewis acids for alkylation) and temperature control during fluorination (to avoid side reactions) are critical. Purification via recrystallization using ethanol/water mixtures can improve purity, as seen in dapoxetine hydrochloride synthesis .

Q. What analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min for baseline separation of impurities .

- FTIR : Validate the presence of amine (-NH₂) and hydrochloride (-Cl⁻) groups by comparing peaks to reference spectra (e.g., 3200–3400 cm⁻¹ for N-H stretches and 2400–2600 cm⁻¹ for HCl) .

- NMR : Confirm substitution patterns (e.g., ethyl and fluorine positions) via H and F NMR, using deuterated DMSO as a solvent .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Storage : Keep in airtight containers at -20°C to prevent degradation, as recommended for similar hydrochloride salts .

- Disposal : Neutralize waste with sodium bicarbonate before disposal in approved hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/FTIR data with computational predictions (e.g., DFT calculations for F chemical shifts) .

- Isotopic Labeling : Synthesize C-labeled analogs to track carbon environments in complex spectra.

- Collaborative Analysis : Engage crystallography experts for single-crystal X-ray diffraction to confirm ambiguous structures .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical intermediates?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–80°C), light (UV), and acidic/alkaline conditions to simulate degradation pathways. Monitor impurities via gradient HPLC (e.g., 10–90% acetonitrile over 30 minutes) .

- Synthesis Intermediates : Isolate and characterize by-products (e.g., unreacted 5-fluoroaniline) using LC-MS with electrospray ionization .

Q. How can the stability of this compound be evaluated under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–6 months. Assess degradation via HPLC every 30 days .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life by correlating degradation rates with temperature .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .

Q. How can researchers quantify trace amounts of this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (C18 cartridges) with methanol elution to isolate the compound from matrices .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity, targeting specific ion transitions (e.g., m/z 174 → 132 for quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.